Molybdenum trioxide

Description

Propriétés

IUPAC Name |

trioxomolybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQOBWVOAYFWKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

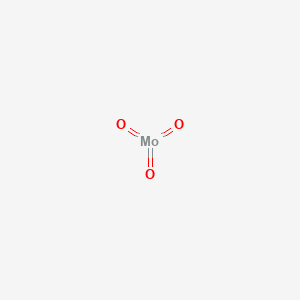

O=[Mo](=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO3 |

Source

|

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020899 |

Source

|

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH] |

Source

|

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES |

Source

|

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C |

Source

|

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C |

Source

|

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP | |

CAS No. |

1313-27-5, 11098-99-0 |

Source

|

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22FQ3F03YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1463 °F (NTP, 1992), 795 °C |

Source

|

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Molybdenum trioxide crystal structure and polymorphism

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Molybdenum Trioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MoO₃) is a transition metal oxide of significant scientific and industrial interest due to its diverse applications in catalysis, energy storage, sensing, and as a precursor for molybdenum-based materials.[1] The functionality of MoO₃ is intrinsically linked to its crystal structure. This compound is known to exist in several polymorphic forms, each exhibiting unique structural and physical properties. This guide provides a comprehensive overview of the crystal structure and polymorphism of MoO₃, with a focus on the most commonly studied phases: the thermodynamically stable orthorhombic α-MoO₃, and the metastable monoclinic β-MoO₃ and hexagonal h-MoO₃ phases.[2][3][4]

Polymorphism of this compound

The different arrangements of the fundamental building block, the MoO₆ octahedron, give rise to the various polymorphs of this compound.[5] The connectivity of these octahedra, whether through corner or edge sharing, dictates the dimensionality and symmetry of the resulting crystal structure.[5][6]

α-MoO₃: The Orthorhombic Phase

The most thermodynamically stable form of this compound is the α-phase, which possesses an orthorhombic crystal structure.[3][7] This phase is characterized by a unique layered structure composed of bilayers of distorted MoO₆ octahedra.[8][9] Within each bilayer, the octahedra share edges to form zigzag chains, and these chains are interconnected through corner-sharing oxygen atoms.[6][8] The layers are held together by weak van der Waals forces, which allows for easy exfoliation.[10]

β-MoO₃: The Monoclinic Phase

β-MoO₃ is a metastable monoclinic polymorph.[3][5] Its structure is related to that of rhenium trioxide (ReO₃), where the MoO₆ octahedra share all their corners in three dimensions to form a more open, three-dimensional framework.[5][11] This structural arrangement is distinct from the layered nature of α-MoO₃.[11] The synthesis of pure β-MoO₃ can be challenging as it tends to convert to the more stable α-phase upon heating.[5][11]

h-MoO₃: The Hexagonal Phase

Another metastable form is the hexagonal h-MoO₃.[3][4] The framework of h-MoO₃ is constructed from zigzag chains of MoO₆ octahedra, similar to those in α-MoO₃. However, in the hexagonal structure, these chains are connected through cis-positions, creating large one-dimensional tunnels.[4]

Crystallographic Data of MoO₃ Polymorphs

The structural differences between the polymorphs of this compound are quantitatively described by their crystallographic parameters. The following table summarizes the key crystallographic data for the α, β, and h phases of MoO₃.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |

| α-MoO₃ | Orthorhombic | Pnma (No. 62) | a = 3.962, b = 13.855, c = 3.699[6] |

| a = 1.402, b = 0.37028, c = 0.39663 (nm)[1] | |||

| a = 3.961, b = 13.876, c = 3.969[12] | |||

| β-MoO₃ | Monoclinic | P2₁/c (No. 14) | a = 3.954, b = 3.687, c = 7.095, β = 103.75°[11] |

| h-MoO₃ | Hexagonal | P6₃/m | a = 10.54, c = 3.72[13] |

Experimental Protocols

The synthesis of specific MoO₃ polymorphs often requires precise control of reaction conditions. Below are detailed methodologies for the synthesis and characterization of this compound polymorphs.

Synthesis of α-MoO₃ Nanorods (Hydrothermal Method)

This protocol is adapted from a modified hydrothermal method for synthesizing α-MoO₃ nanorods.[14]

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Nitric acid (HNO₃, 65%)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve 0.5–1.67 g of ammonium heptamolybdate tetrahydrate in a mixed solution of 65% HNO₃ and deionized water with a volume ratio of 1:5.

-

After complete dissolution, transfer the reaction solution into a Teflon-lined stainless steel autoclave (e.g., 60 mL capacity).

-

Heat the autoclave in a preheated electric oven at a temperature between 160–200 °C for a duration of 2–20 hours.

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the light gray product by centrifugation.

-

Wash the product thoroughly with ultrapure water.

-

Dry the final α-MoO₃ nanorods at 60 °C overnight.

Synthesis of h-MoO₃ and its Conversion to α-MoO₃

This protocol describes a chemical precipitation method to synthesize h-MoO₃, which can then be converted to α-MoO₃ by annealing.[15]

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Nitric acid (HNO₃)

Procedure for h-MoO₃ Synthesis:

-

Employ a simple and template-free solution-based chemical precipitation method.

-

React ammonium heptamolybdate tetrahydrate with nitric acid in an aqueous solution. The precise concentrations and ratios will influence the morphology.

Procedure for α-MoO₃ Conversion:

-

Take the synthesized h-MoO₃ sample.

-

Anneal the sample in a furnace. The hexagonal phase is stable up to approximately 410 °C.

-

Heating above this temperature will lead to an irreversible phase transition from the hexagonal (h-MoO₃) to the highly stable orthorhombic phase (α-MoO₃). A temperature range of 378.5–443.1 °C is reported for the onset and completion of this transition.[3]

Characterization Techniques

X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phase and determine the lattice parameters of the synthesized MoO₃.

-

Procedure:

-

Prepare a powder sample of the synthesized MoO₃.

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan a 2θ range typically from 10° to 80°.

-

Compare the obtained diffraction peaks with standard diffraction patterns (e.g., from the ICDD database) to identify the polymorph(s) present.[16]

-

Raman Spectroscopy:

-

Purpose: To characterize the vibrational modes of the MoO₃ polymorphs and to detect the presence of oxygen vacancies.[17][18]

-

Procedure:

-

Place a small amount of the sample on a microscope slide.

-

Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 632.8 nm).[19]

-

Focus the laser on the sample and collect the scattered light.

-

Analyze the Raman spectrum for characteristic peaks of the different MoO₃ phases. For α-MoO₃, prominent peaks are expected around 820 cm⁻¹ (symmetric stretching) and in the 280-300 cm⁻¹ region (wagging modes).[18] The intensity ratio of bands in the latter region can be used to estimate oxygen stoichiometry.[18]

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To study the phase transitions between MoO₃ polymorphs.

-

Procedure:

-

Place a small, weighed amount of the sample in a DSC pan.

-

Heat the sample at a controlled rate in an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Exothermic or endothermic peaks in the DSC curve indicate phase transitions. For example, the transition from h-MoO₃ to α-MoO₃ can be observed as an exothermic event.

-

Visualizations

Phase Transition Pathway of MoO₃

Caption: Phase transitions between MoO₃ polymorphs.

Experimental Workflow for MoO₃ Synthesis and Characterization

Caption: Workflow for MoO₃ synthesis and characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. emerald.com [emerald.com]

- 3. The microstrain-accompanied structural phase transition from h-MoO3 to α-MoO3 investigated by in situ X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. isca.in [isca.in]

- 7. researchgate.net [researchgate.net]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. mdpi.com [mdpi.com]

- 10. 2dsemiconductors.com [2dsemiconductors.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preparation of h-MoO3 and α-MoO3 nanocrystals: comparative study on photocatalytic degradation of methylene blue under visible light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MoO3 raman spectrum | Raman for life [ramanlife.com]

- 18. Raman spectroscopy-in situ characterization of reversibly intercalated oxygen vacancies in α-MoO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of α-Molybdenum Trioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of alpha-molybdenum trioxide (α-MoO₃), a material of significant interest in catalysis, sensing, and emerging electronic applications. We delve into the fundamental electronic properties, experimental and theoretical characterization methodologies, and key quantitative data, presenting a consolidated resource for researchers in the field.

Core Electronic Properties of α-MoO₃

The thermodynamically stable orthorhombic phase of molybdenum trioxide (α-MoO₃) is a wide-band-gap semiconductor. Its electronic structure is primarily defined by the hybridization of Molybdenum (Mo) 4d and Oxygen (O) 2p orbitals.

The valence band maximum (VBM) is predominantly composed of O 2p orbitals, while the conduction band minimum (CBM) is mainly formed by Mo 4d orbitals. This orbital parentage dictates the nature of electronic transitions and the material's response to external stimuli.

A key characteristic of α-MoO₃ is its indirect band gap , meaning the minimum energy required to excite an electron from the valence band to the conduction band involves a change in both energy and momentum. The VBM is located at the R symmetry point, while the CBM is at the Γ point in the Brillouin zone. While the primary band gap is indirect, α-MoO₃ also exhibits a direct optical transition at a higher energy. The presence of an indirect band gap has implications for its application in optoelectronic devices where direct recombination of charge carriers is desired.

Quantitative Electronic Structure Data

The electronic band structure of α-MoO₃ has been extensively studied using both theoretical and experimental techniques. The reported values for the band gap can vary depending on the methodology employed, sample preparation, and measurement conditions. A summary of representative quantitative data is presented in the table below.

| Parameter | Value (eV) | Method | Reference |

| Indirect Band Gap | ~3.2 | Experimental (Optical Absorption) | [1] |

| Indirect Band Gap | 2.12 | Theoretical (DFT-PBE) | |

| Indirect Band Gap | 3.027 | Theoretical (DFT-HSE06) | |

| Direct Band Gap | ~3.7 | Experimental (Optical Absorption) | |

| Valence Band Maximum (VBM) | O 2p dominated | Theoretical (DFT), Experimental (XPS) | |

| Conduction Band Minimum (CBM) | Mo 4d dominated | Theoretical (DFT) |

Experimental Characterization Protocols

The determination of the electronic band structure of α-MoO₃ relies on a suite of sophisticated experimental techniques. Here, we outline the detailed methodologies for key experiments.

Synthesis of α-MoO₃ Single Crystals and Thin Films

High-quality single crystals or thin films are essential for accurate electronic structure measurements.

-

Single Crystal Growth: α-MoO₃ single crystals can be synthesized via physical vapor transport (PVT). In a typical setup, MoO₃ powder is heated in a tube furnace, and the vapor is transported by a carrier gas to a cooler region where it crystallizes on a substrate.

-

Thin Film Deposition: For many optical and electronic measurements, thin films are preferred. Techniques such as thermal evaporation, sputtering, and sol-gel processing are commonly used to deposit α-MoO₃ films on various substrates like glass, silicon, or fluorine-doped tin oxide (FTO). The substrate temperature and annealing conditions are critical parameters that influence the crystallinity and stoichiometry of the films.[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique to determine the optical band gap of semiconductors.

Methodology:

-

Sample Preparation: A thin film of α-MoO₃ is deposited on a transparent substrate (e.g., quartz or glass).

-

Measurement: The absorbance or transmittance spectrum of the film is recorded using a UV-Vis spectrophotometer over a wavelength range that covers the expected band edge of α-MoO₃ (typically 200-800 nm).

-

Data Analysis (Tauc Plot): The optical band gap (Eg) is determined using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by the Tauc equation: (αhν)n = A(hν - Eg) where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for an indirect allowed transition, which is the case for α-MoO₃).

-

Procedure:

-

Convert the measured absorbance (Abs) to the absorption coefficient (α) using the film thickness (t): α = 2.303 * Abs / t.

-

Calculate (αhν)1/2 and plot it against the photon energy (hν).

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)1/2 = 0). The intercept on the x-axis gives the value of the indirect band gap.[3][4][5]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent atoms, providing insights into the orbital character of the valence band.

Methodology:

-

Sample Preparation: The α-MoO₃ sample (crystal or film) is placed in an ultra-high vacuum (UHV) chamber. Surface cleaning by gentle sputtering may be required to remove adventitious carbon and other contaminants.

-

Measurement: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis:

-

Core Level Spectra: High-resolution spectra of the Mo 3d and O 1s core levels are acquired. The binding energies of these peaks confirm the +6 oxidation state of molybdenum in MoO₃. Deconvolution of the Mo 3d peak can reveal the presence of lower oxidation states (Mo⁵⁺, Mo⁴⁺) indicative of oxygen vacancies.[6][7][8]

-

Valence Band Spectrum: The spectrum of the valence band region (typically 0-15 eV binding energy) is recorded. This spectrum directly probes the density of states of the occupied electronic levels and can be compared with theoretical calculations to identify the contributions of O 2p and Mo 4d orbitals.

-

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly maps the electronic band structure of a material in momentum space.

Methodology:

-

Sample Preparation: A high-quality single crystal of α-MoO₃ with a clean, atomically flat surface is required. The sample is mounted on a manipulator in a UHV chamber and cooled to low temperatures to minimize thermal broadening of the spectral features.

-

Measurement: The sample is illuminated with a monochromatic, high-intensity light source (e.g., a synchrotron beamline or a UV laser). The kinetic energy and emission angle of the photoemitted electrons are measured simultaneously by a hemispherical electron analyzer.[9][10][11]

-

Data Analysis: By varying the emission angle, the energy versus momentum (E vs. k) dispersion of the electronic bands can be directly plotted. This allows for the precise determination of the VBM, the shape of the valence bands, and the location of high-symmetry points in the Brillouin zone.

Theoretical Modeling: Density Functional Theory (DFT)

First-principles calculations based on DFT are instrumental in complementing and interpreting experimental results.

Methodology:

-

Structure Definition (POSCAR): The crystal structure of α-MoO₃ (space group Pbnm) is defined in the POSCAR file, including the lattice parameters and atomic positions.

-

Pseudopotentials (POTCAR): Appropriate pseudopotentials for Mo and O atoms are selected from a library.

-

k-point Mesh (KPOINTS): A suitable k-point mesh is generated to sample the Brillouin zone for the self-consistent field (SCF) calculation. For band structure calculations, a path connecting high-symmetry points (e.g., Γ-X-S-Y-Γ-Z-U-R-T-Z) is defined in the KPOINTS file.

-

Input Parameters (INCAR): The INCAR file contains various parameters controlling the calculation, such as the exchange-correlation functional (e.g., PBE, HSE06), energy cutoff for the plane-wave basis set, and convergence criteria. For accurate band gap calculations of α-MoO₃, hybrid functionals like HSE06 are often preferred over standard GGA functionals like PBE, which tend to underestimate the band gap.[12][13][14]

-

Calculation Workflow:

-

A self-consistent field (SCF) calculation is performed to obtain the ground-state charge density.

-

A non-self-consistent calculation is then performed along the specified k-point path using the charge density from the SCF step to obtain the eigenvalues (band energies) at each k-point.

-

-

Data Analysis: The output files are processed to plot the electronic band structure and the density of states (DOS), which can be projected onto the atomic orbitals (PDOS) to identify the contributions of Mo 4d and O 2p states to the different bands.

Visualizing the Electronic Structure and Characterization Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key relationships and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 10. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Using VASP for density functional theory (DFT) [emiljaffal.me]

- 13. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]

- 14. researchgate.net [researchgate.net]

synthesis and properties of β-Molybdenum trioxide

An In-depth Technical Guide to the Synthesis and Properties of β-Molybdenum Trioxide

Introduction

Molybdenum trioxide (MoO₃) is a transition metal oxide that has garnered significant research interest due to its versatile applications in catalysis, gas sensing, energy storage, and electronics.[1][2] It exists in several polymorphic forms, including the thermodynamically stable orthorhombic α-phase, the metastable monoclinic β-phase, and the metastable hexagonal h-phase.[1][3][4] The primary structural unit in these polymorphs is the MoO₆ octahedron, but their arrangement differs, leading to distinct physical and chemical properties.[4]

The α-MoO₃ phase possesses a unique layered structure, making it suitable for intercalation chemistry.[5] The β-phase, which has a ReO₃-like crystal structure, is metastable and transforms into the α-phase upon heating.[1][5] Despite its metastable nature, β-MoO₃ is often reported to exhibit enhanced electrochemical and catalytic performance compared to its α-counterpart, making its synthesis and characterization a critical area of study.[4][6]

This technical guide provides a comprehensive overview of the , targeting researchers, scientists, and professionals in drug development and materials science. It details various synthesis protocols, summarizes key quantitative data, and illustrates experimental workflows and phase relationships.

Crystal Structure and Properties of β-MoO₃

β-MoO₃ has a monoclinic crystal structure where the MoO₆ octahedra are connected by their vertices, forming a three-dimensional framework.[3][7] This is distinct from the layered structure of α-MoO₃ where octahedra share edges and corners to form layers held together by weak van der Waals forces.[3][5] The synthesis of pure β-MoO₃ can be challenging under ambient conditions due to its tendency to convert to the more stable α-phase.[4]

Structural Properties

The structural parameters of the common MoO₃ polymorphs are summarized for comparison. The β-phase is a metastable structure that will transform into the α-phase at elevated temperatures, typically above 673K.[1]

Table 1: Crystallographic Data of this compound Polymorphs

| Property | α-MoO₃ (Orthorhombic) | β-MoO₃ (Monoclinic) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/c |

| Lattice Parameters | a = 3.962 Å, b = 13.855 Å, c = 3.699 Å[5] | a = 7.7 nm, b = 7.4 nm, c = 10.9 nm, β = 120°[1] |

Optical and Electrical Properties

β-MoO₃ exhibits interesting optical and electrical properties that are crucial for its application in electronic and optoelectronic devices.[7] Like the α-phase, it is a wide-bandgap semiconductor.

Table 2: Selected Optical and Electrical Properties of this compound

| Property | Value | Conditions / Notes |

| Optical Band Gap | 2.97 - 3.00 eV[7] | Theoretical reported values. |

| Refractive Index | 1.7 - 2.3[8] | For MoO₃ thin films prepared by CVD. |

| Electrical Conductivity | < 10⁻⁷ S·cm⁻¹[6] | Pristine β-MoO₃. |

| Work Function | ~6.9 eV[9] | For MoO₃ thin films. |

Synthesis of β-Molybdenum Trioxide

The synthesis of phase-pure β-MoO₃ is a significant challenge due to its metastable nature.[10] Several methods have been developed, primarily involving the controlled crystallization of an amorphous precursor or specific hydrothermal/solvothermal conditions.

Synthesis by Annealing of Amorphous Films

A common and effective method to produce β-MoO₃ is the low-temperature annealing of amorphous MoO₃ thin films. The amorphous films can be deposited using various techniques such as atomic layer deposition (ALD), thermal evaporation, or sputtering.[10][11]

-

Deposition of Amorphous Film: Deposit an amorphous MoO₃ thin film onto a suitable substrate (e.g., Si) using atomic layer deposition. A typical deposition temperature is 165 °C.

-

Annealing for β-Phase Crystallization: Place the substrate with the amorphous film into a furnace.

-

Heating Profile: Heat the sample to a temperature between 235 °C and 250 °C.

-

Isothermal Annealing: Maintain this temperature for a prolonged period (e.g., 1 to 10 days) to ensure the complete crystallization into phase-pure β-MoO₃ while suppressing the nucleation of the α-phase.

-

Cooling: Allow the sample to cool down to room temperature.

-

Characterization: Verify the crystal phase using techniques such as X-ray diffraction (XRD).

Hydrothermal Synthesis

Hydrothermal methods offer a versatile route for synthesizing various nanostructured materials. While α-MoO₃ and h-MoO₃ are commonly produced this way, the synthesis of pure β-MoO₃ is less straightforward and often requires specific additives to control the crystallization process.[12]

-

Precursor Preparation: Prepare an aqueous solution of a molybdenum source, such as molybdic acid.

-

Additive Introduction: Add a controlling agent to the solution. For the synthesis of β-MoO₃ nanosheets, chromium(III) chloride (CrCl₃) has been shown to be effective.

-

Hydrothermal Reaction: Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to 240 °C and maintain this temperature for a duration of 3 to 6 hours.

-

Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature naturally.

-

Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dry the product in an oven.

-

Characterization: Analyze the morphology and crystal structure of the resulting powder using SEM and XRD.

Sublimation Method

The sublimation of industrial-grade MoO₃ powder is another technique used to prepare pure, ultra-fine β-MoO₃.[4] This method leverages the different sublimation and deposition characteristics of the MoO₃ polymorphs.

-

Setup: Place industrial-grade MoO₃ powder in a quartz tube furnace.

-

Sublimation: Heat the furnace to a temperature sufficient to cause sublimation of the MoO₃.

-

Deposition: The vaporized MoO₃ is transported by a carrier gas (e.g., air or an inert gas) to a cooler region of the tube where it deposits. The conditions (temperature gradient, gas flow rate) are controlled to favor the formation of the β-phase.

-

Collection: Collect the deposited green, ultra-fine β-MoO₃ powder from the walls of the quartz tube.

-

Characterization: Confirm the phase and morphology of the product using XRD and SEM.

Phase Transformations

β-MoO₃ is a metastable phase that transforms into the thermodynamically stable α-MoO₃ upon heating.[1] Understanding the conditions of this phase transition is critical for both the synthesis of β-MoO₃ and its application at elevated temperatures.

-

β → α Transition: The transformation from the monoclinic β-phase to the orthorhombic α-phase typically occurs at temperatures above 400 °C (673 K).[1][4]

-

Amorphous → Crystalline Transition: Amorphous MoO₃ can be crystallized into either the β- or α-phase depending on the annealing temperature. Low temperatures (~185-250 °C) favor the nucleation of β-MoO₃, while higher temperatures (~300 °C and above) lead to the formation of α-MoO₃.[10]

Applications

The unique properties of β-MoO₃ make it a promising material for various advanced applications, often showing superior performance compared to α-MoO₃.

-

Catalysis: Used as a catalyst in chemical synthesis and petroleum refining. The specific crystal structure of β-MoO₃ can offer different active sites and thus enhanced catalytic efficiency.[4][6]

-

Energy Storage: Investigated as an electrode material for lithium-ion batteries, where its three-dimensional structure can facilitate ion intercalation and deintercalation.[10][13]

-

Electronics: Due to its favorable electronic properties, MoO₃ is widely used in organic electronics, including as hole transport layers in OLEDs and organic solar cells.[14] While α-MoO₃ is common, the properties of the β-phase are also being explored for these applications.

-

Gas Sensors: The high surface area of nanostructured β-MoO₃ makes it a candidate for detecting various gases.[2][12]

References

- 1. spast.org [spast.org]

- 2. A Brief Review of MoO3 and MoO3-Based Materials and Recent Technological Applications in Gas Sensors, Lithium-Ion Batteries, Adsorption, and Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The microstrain-accompanied structural phase transition from h-MoO3 to α-MoO3 investigated by in situ X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. isca.in [isca.in]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound - Wikipedia [en.wikipedia.org]

chemical formula and oxidation states of Molybdenum trioxide

An In-depth Technical Guide to Molybdenum Trioxide: Chemical Formula, Oxidation States, and Core Applications

Introduction: Defining this compound

This compound, with the chemical formula MoO₃ , is a pivotal compound in the field of materials science and catalysis.[1] It represents molybdenum in its highest oxidation state of +6 . This white, crystalline solid is the most extensively produced molybdenum compound, serving as a critical precursor for the production of molybdenum metal and a wide array of its derivatives.[1] Its significance extends to various industrial applications, most notably as a catalyst in the petroleum industry.

The versatility of this compound stems from its unique electronic and structural properties, which can be tailored through the synthesis of different polymorphs and nanostructures. This guide provides a comprehensive overview of the fundamental chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its primary applications, with a focus on catalysis.

Chemical Formula and Oxidation States

The empirical formula for this compound is MoO₃. In this compound, oxygen is assigned its usual oxidation state of -2. To maintain charge neutrality in the molecule, the molybdenum atom must exist in the +6 oxidation state .

Molybdenum is a transition metal known for its ability to exhibit a wide range of oxidation states, from -2 to +6.[2] The +4 and +6 states are the most stable and common.[2] In the context of this compound, the +6 oxidation state is crucial to its acidic nature and its function as an oxidizing agent in various chemical reactions.[3]

Physicochemical and Structural Properties

The physical and chemical properties of this compound are largely dictated by its crystal structure. The most thermodynamically stable polymorph is the orthorhombic α-MoO₃.

Physicochemical Properties

This compound is a white to slightly yellowish-green crystalline powder.[4][5] It is sparingly soluble in water, and its solubility increases with temperature.[5] MoO₃ dissolves in alkaline solutions to form molybdate anions (MoO₄²⁻). Key physicochemical properties of the stable α-MoO₃ polymorph are summarized in Table 1.

Table 1: Physicochemical Properties of α-Molybdenum Trioxide

| Property | Value |

| Molecular Formula | MoO₃ |

| Molar Mass | 143.94 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Density | 4.69 g/cm³ |

| Melting Point | 795 °C |

| Boiling Point | 1155 °C (sublimes) |

| Solubility in Water | 1.0 g/L at 20 °C |

| Crystal System | Orthorhombic |

| Band Gap | >3 eV (direct) |

Crystal Structure

This compound exists in several polymorphic forms, with the most common being:

-

α-MoO₃ (Orthorhombic): This is the most stable phase, featuring a unique layered structure composed of distorted MoO₆ octahedra. These octahedra share edges to form chains, which are then cross-linked by oxygen atoms to create layers.

-

β-MoO₃ (Monoclinic): A metastable phase that can be transformed into the α-phase upon heating.

-

h-MoO₃ (Hexagonal): Another metastable phase.

The layered structure of α-MoO₃ is of particular interest as it allows for intercalation of ions, which is relevant for its applications in batteries and electrochromic devices. The crystallographic data for these polymorphs are detailed in Table 2.

Table 2: Crystallographic Data of this compound Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |

| α-MoO₃ | Orthorhombic | Pnma | a = 3.962, b = 13.858, c = 3.697 |

| β-MoO₃ | Monoclinic | P2₁/c | a = 7.124, b = 5.361, c = 5.553, β = 114.2° |

| h-MoO₃ | Hexagonal | P6₃/m | a = 10.56, c = 3.727 |

Experimental Protocols: Synthesis of this compound

A variety of methods have been developed for the synthesis of this compound, ranging from large-scale industrial processes to laboratory-scale techniques for producing specific morphologies. The most common industrial method is the roasting of molybdenite (MoS₂), the primary ore of molybdenum.[1] For laboratory applications requiring controlled nanostructures, hydrothermal synthesis is a widely used technique.

Hydrothermal Synthesis of α-MoO₃ Nanobelts

This protocol describes a typical hydrothermal method for the synthesis of α-MoO₃ nanobelts.

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Nitric acid (HNO₃, 70%)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Dissolve a specific amount of ammonium heptamolybdate tetrahydrate in deionized water to form a molybdate solution.

-

Acidification: Slowly add nitric acid dropwise to the molybdate solution while stirring continuously until the pH of the solution reaches approximately 1. A white precipitate will form.

-

Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at 80°C for several hours.

-

Calcination (Optional): To improve crystallinity, the dried powder can be calcined in a furnace at a temperature range of 400-500°C for a few hours in an air atmosphere.

The following diagram illustrates a generalized workflow for the synthesis and characterization of MoO₃ nanoparticles.

References

- 1. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An unexpected pathway for hydrodesulfurization of gazole over a CoMoS active phase supported on a mesoporous TiO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Molybdenum Trioxide (MoO3) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Molybdenum trioxide (MoO3) nanoparticles are gaining significant attention in various scientific and biomedical fields due to their unique physicochemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and insights into their applications, particularly in the realm of drug development.

Physical and Chemical Properties

This compound is a versatile transition metal oxide that exists in several crystalline forms, with the thermodynamically stable orthorhombic α-phase being the most studied.[1][2] Its properties at the nanoscale are significantly different from its bulk counterpart, offering a wide range of applications in catalysis, sensing, and medicine.[2]

Core Physical and Chemical Data

The fundamental physical and chemical characteristics of MoO3 nanoparticles are summarized in the table below. These values can vary depending on the synthesis method and the presence of defects or dopants.

| Property | Value |

| Chemical Formula | MoO3 |

| Molar Mass | 143.94 g/mol [3] |

| Appearance | White or pale yellow powder[3] |

| Density | 4.70 g/cm³[3] |

| Melting Point | 795 °C[3] |

| Boiling Point | 1155 °C[3] |

| Crystal Structure | Orthorhombic (α-MoO3), Monoclinic (β-MoO3), Hexagonal (h-MoO3)[1][4] |

| Band Gap | 2.69 - 3.6 eV[4] |

Structural and Morphological Properties

The crystal structure of MoO3 nanoparticles is a critical determinant of their properties. The most common and stable phase is the orthorhombic α-MoO3, which possesses a layered structure.[5] These layers are composed of distorted MoO6 octahedra held together by van der Waals forces.[5] This layered nature allows for the intercalation of ions, which is advantageous for applications in batteries and catalysis.

The morphology of MoO3 nanoparticles can be controlled through various synthesis methods, resulting in diverse shapes such as nanorods, nanowires, nanobelts, and spherical nanoparticles.[4][6] Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are essential techniques for visualizing these morphologies.

Optical and Electrical Properties

MoO3 is an n-type semiconductor with a wide bandgap, typically ranging from 2.69 to 3.6 eV.[2][4] This wide bandgap allows it to absorb UV light, making it a promising material for photocatalytic applications.[4] The optical properties can be tuned by introducing oxygen vacancies, which create defect states within the bandgap and enhance absorption in the visible and near-infrared (NIR) regions.[7][8] This is particularly relevant for photothermal therapy (PTT) in cancer treatment.[7][8][9]

The electrical conductivity of MoO3 nanoparticles can be influenced by their stoichiometry and crystal structure. Non-stoichiometric MoO3-x, with its oxygen defects, exhibits improved electrical properties.[7]

Catalytic and Photocatalytic Activity

MoO3 nanoparticles are effective catalysts for a variety of chemical reactions, including oxidation, hydrogenation, and cracking.[3] Their high surface area-to-volume ratio at the nanoscale enhances their catalytic efficiency.

Under UV or visible light irradiation, MoO3 nanoparticles can generate electron-hole pairs, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions.[10] These ROS can degrade organic pollutants and kill cancer cells, forming the basis of their application in environmental remediation and photodynamic therapy.[4][6][10] For instance, MoO3 nanoparticles have been shown to degrade 99% of crystal violet dye within 30 minutes.[4]

Synthesis and Experimental Protocols

A variety of methods are employed to synthesize MoO3 nanoparticles with controlled size, shape, and crystallinity. Common techniques include:

-

Sol-Gel Method: This technique involves the transition of a solution (sol) into a gel-like solid network. It is known for producing nanoparticles of high purity at low temperatures.[11]

-

Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in a sealed vessel at elevated temperatures and pressures. They allow for precise control over the morphology and crystal phase of the resulting nanoparticles.[12][13]

-

Solution Combustion Synthesis: This is a rapid, single-step method that uses an exothermic reaction between a metal salt and a fuel to produce porous nanoparticles.[14]

-

Calcination: This involves heating a precursor material to a high temperature in the presence of air to induce thermal decomposition and phase transition. For example, molybdic acid can be calcined at 500°C to yield MoO3 nanoparticles.[15]

Experimental Protocol: X-Ray Diffraction (XRD) Analysis

XRD is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of MoO3 nanoparticles.

Methodology:

-

Sample Preparation: A thin film of the MoO3 nanoparticle powder is prepared by drop-casting a suspension onto a low-background substrate, such as a zero-diffraction silicon wafer.[16]

-

Instrument Setup:

-

Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 10-80°), and the diffraction pattern is recorded.

-

Data Analysis:

-

Phase Identification: The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystal phase (e.g., α-MoO3, JCPDS card no. 05-0508).[18]

-

Crystallite Size Calculation: The average crystallite size (D) can be estimated using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.[17]

-

Experimental Protocol: Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of nanoparticles, revealing their size, shape, and morphology.

Methodology:

-

Sample Preparation:

-

A dilute suspension of MoO3 nanoparticles is prepared in a suitable solvent (e.g., ethanol or deionized water).

-

A small droplet (e.g., 5-10 µL) of the suspension is placed onto a TEM grid (e.g., a carbon-coated copper grid).[19][20]

-

The grid is allowed to air-dry completely before being introduced into the microscope.[21]

-

-

Imaging:

-

The TEM is operated at a high accelerating voltage (e.g., 100-200 kV).

-

Bright-field images are acquired to visualize the overall morphology and size distribution of the nanoparticles.

-

High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes, providing information about the crystallinity and crystal orientation.

-

-

Data Analysis:

-

Image analysis software is used to measure the dimensions of a large number of nanoparticles to determine the average particle size and size distribution.[21]

-

Experimental Protocol: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the optical properties of MoO3 nanoparticles, including their band gap energy.

Methodology:

-

Sample Preparation: A stable suspension of MoO3 nanoparticles is prepared in a transparent solvent (e.g., deionized water).[22]

-

Instrument Setup:

-

Data Acquisition:

-

The absorbance or transmittance of the nanoparticle suspension is measured over a specific wavelength range (e.g., 200-800 nm).[22]

-

-

Data Analysis:

-

Band Gap Calculation: The optical band gap (Eg) can be determined from the absorption spectrum using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by: (αhν)^n = A(hν - Eg) where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). By plotting (αhν)^n versus hν and extrapolating the linear portion of the curve to the x-axis, the band gap energy can be determined.

-

Applications in Drug Development

The unique properties of MoO3 nanoparticles make them promising candidates for various applications in drug development, particularly in oncology.

Cancer Therapy

-

Photothermal Therapy (PTT): Non-stoichiometric MoO3-x nanoparticles exhibit strong absorption in the near-infrared (NIR) region due to localized surface plasmon resonance (LSPR).[7] When irradiated with an NIR laser, these nanoparticles efficiently convert light into heat, leading to the thermal ablation of cancer cells.[7][8]

-

Photodynamic Therapy (PDT): Upon light excitation, MoO3 nanoparticles can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.

-

Chemotherapy Delivery: The large surface area of MoO3 nanoparticles allows for the loading of chemotherapeutic drugs.[7] The release of these drugs can be triggered by the acidic tumor microenvironment or by external stimuli like NIR light, enabling targeted drug delivery and reducing systemic toxicity.[7]

Mechanism of Action in Cancer Cells

Studies have shown that MoO3 nanoparticles can induce cytotoxicity in cancer cells through mitochondrial-mediated apoptosis.[15] This process involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.[15]

Experimental Workflow and Logical Relationships

The characterization and application of MoO3 nanoparticles in a research setting typically follow a structured workflow.

Conclusion

This compound nanoparticles possess a unique combination of physical and chemical properties that make them highly attractive for a range of applications, especially in drug development. Their tunable electronic and optical properties, coupled with their catalytic activity and potential for drug loading, position them as a versatile platform for cancer therapy and beyond. A thorough understanding of their synthesis and characterization is crucial for harnessing their full potential in a reproducible and controlled manner. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working at the forefront of nanotechnology and medicine.

References

- 1. molchem.co.uk [molchem.co.uk]

- 2. A Brief Review of MoO3 and MoO3-Based Materials and Recent Technological Applications in Gas Sensors, Lithium-Ion Batteries, Adsorption, and Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azonano.com [azonano.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. nano.ee.uh.edu [nano.ee.uh.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent advances in nano-molybdenum oxide for photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Phase and morphological control of MoO3−x nanostructures for efficient cancer theragnosis therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 14. α-MoO3 nanoparticles: solution combustion synthesis, photocatalytic and electrochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Steering Efficacy of Nano Molybdenum Towards Cancer: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. azooptics.com [azooptics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. microscopyinnovations.com [microscopyinnovations.com]

- 20. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 22. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]

- 23. Nanomaterials UV-Vis measurement [protocols.io]

An In-Depth Technical Guide to the Optical Properties of Hexagonal Molybdenum Trioxide (h-MoO3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of hexagonal molybdenum trioxide (h-MoO3), a metastable polymorph of MoO3. It details the material's structural characteristics, synthesis methodologies, and fundamental optical behaviors, including optical absorption, photoluminescence, and vibrational modes. The guide is intended to serve as a foundational resource for professionals engaged in materials science, optoelectronics, and related fields where the unique properties of h-MoO3 are of interest.

Introduction to Hexagonal this compound

This compound (MoO3) is a wide bandgap, n-type semiconductor that exists in several polymorphic forms, most notably the thermodynamically stable orthorhombic (α-MoO3) phase and the metastable monoclinic (β-MoO3) and hexagonal (h-MoO3) phases.[1][2][3] The metastable h-MoO3 phase has garnered significant attention due to its unique crystal structure, which features one-dimensional hexagonal and trigonal channels.[3] This structure gives rise to novel and enhanced properties compared to its stable counterpart, making it a promising candidate for applications in gas sensors, batteries, electrochromic devices, and photocatalysis.[1][2][4] Understanding the intrinsic optical properties of h-MoO3 is critical for its development and integration into advanced optical and optoelectronic devices.[3]

Crystal Structure and Synthesis

The h-MoO3 phase possesses a hexagonal crystal structure built from distorted MoO6 octahedra linked at their corners.[1][3] This arrangement creates a framework with open channels running along the c-axis, which can accommodate various ions and small molecules, influencing its physicochemical properties. The lattice parameters are reported to be approximately a ≈ 10.57 Å and c ≈ 3.72 Å.[5]

The synthesis of this metastable phase requires specific, non-equilibrium conditions, as it transforms into the stable α-MoO3 phase at elevated temperatures, typically around 400-450 °C.[6][7]

Common Synthesis Methods

Several methods have been successfully employed to synthesize h-MoO3 nanostructures, including:

-

Hydrothermal/Solvothermal Synthesis: This is a prevalent method involving the reaction of a molybdenum precursor, such as ammonium heptamolybdate, in an aqueous or organic solvent under high temperature and pressure in a sealed autoclave.[1][8]

-

Solution-Based Chemical Precipitation: This technique involves the controlled precipitation of h-MoO3 from a solution, often using a mineral acid to induce crystallization.[6][9]

-

Liquid-Phase Processes: Modified liquid-phase reactions using concentrated acids like HNO3 and H2SO4 have been used to produce h-MoO3 nano- and microrods.[5]

Below is a generalized workflow for the widely used hydrothermal synthesis method.

Core Optical Properties of h-MoO3

The electronic structure of h-MoO3 dictates its interaction with light, giving rise to its characteristic optical properties. These properties are primarily investigated through UV-Vis, photoluminescence, and Raman spectroscopy.

Optical Absorption and Band Gap

As a semiconductor, h-MoO3 absorbs photons with energy greater than its band gap, causing electrons to transition from the valence band to the conduction band.[6] This fundamental absorption typically occurs at wavelengths below 420-450 nm.[6][10] The optical band gap (Eg) is a critical parameter that determines the range of light a material can absorb and is commonly estimated from diffuse reflectance spectra using the Kubelka-Munk function.[6][10] The reported band gap for h-MoO3 varies, generally falling within the range of 2.8 eV to 3.3 eV, influenced by factors such as crystallite size, morphology, and synthesis conditions.[3][7][10]

| Reported Band Gap (eV) | Synthesis Method | Morphology | Reference |

| ~3.05 | Chemical Precipitation | Nanostructures | [9] |

| 2.99 | Chemical Precipitation | 1D Hexagonal Rods | [6] |

| 3.01–3.24 | Hydrothermal | Nanoparticles | [7] |

| 2.87–2.97 | Chemical Precipitation | Rod-like | [10] |

| 2.7–3.2 | (Review of various) | Nanorods, Crystals, Films | [3] |

Photoluminescence

Photoluminescence (PL) is the emission of light from a material after absorbing photons. In h-MoO3, PL spectra provide insight into its electronic structure, including band-to-band transitions and the presence of defect states within the band gap. The PL emission of h-MoO3 is often characterized by one or more peaks in the visible spectrum. A high-energy emission, typically in the blue region (~440 nm), is often attributed to the direct recombination of electrons and holes across the band gap.[11] Additional lower-energy peaks, sometimes observed in the green or red regions (~630 nm), are frequently linked to the presence of structural defects, most notably oxygen vacancies.[3][11]

| Reported PL Emission Peaks (nm) | Proposed Origin | Reference |

| ~395 | Band-to-band transition | [9] |

| 436 | Band-to-band transition | [12] |

| 440 | Band-to-band transition | [3][11] |

| 630 | Oxygen vacancies | [11] |

| 460 | Oxygen vacancies | [3] |

Vibrational Properties (Raman Spectroscopy)

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, which are unique to its crystal structure and chemical bonding. It is highly effective for distinguishing between the different polymorphs of MoO3. The Raman spectrum of h-MoO3 exhibits characteristic peaks that serve as a structural fingerprint, confirming the hexagonal phase.[1][13]

| Reported Raman Peaks (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~977 | Mo=O stretching | [13] |

| ~880 | Mo-O-Mo stretching | [13] |

| ~685 | Mo-O-Mo stretching | [13] |

| ~365 | O=Mo=O bending | [13] |

| ~280 | O-Mo-O bending | [13] |

| ~130 | Lattice modes | [13] |

Experimental Protocols

Accurate characterization of the optical properties of h-MoO3 relies on standardized experimental procedures. The following sections detail the methodologies for key synthesis and characterization techniques.

Detailed Protocol: Hydrothermal Synthesis of h-MoO3 Nanorods

This protocol is a representative example based on reported facile synthesis routes.[1]

-

Precursor Solution Preparation: Dissolve ammonium heptamolybdate ((NH4)6Mo7O24·4H2O) in deionized water to create a solution of a specific molarity (e.g., 0.1 M).

-

Acidification: While stirring vigorously, add nitric acid (HNO3) dropwise to the precursor solution until a desired pH is reached (e.g., pH 1-2). The solution will typically turn into a white slurry.

-

Hydrothermal Reaction: Transfer the resulting slurry into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 120-180 °C for a duration of 4-24 hours.

-

Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the white precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at 60-80 °C for several hours to obtain the h-MoO3 powder.

Optical Characterization Methodologies

The workflow for characterizing the synthesized h-MoO3 is outlined below.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): The powder sample is placed in a sample holder, and its reflectance spectrum is measured against a standard reference material (e.g., BaSO4). The band gap is then calculated from the reflectance data using the Kubelka-Munk relation, which converts reflectance into an absorption coefficient equivalent, followed by a Tauc plot analysis.[6][10]

-

Photoluminescence (PL) Spectroscopy: The h-MoO3 powder is irradiated with a monochromatic light source (e.g., a laser) with an energy significantly higher than the material's band gap. The emitted light is collected and analyzed by a spectrometer to generate the PL spectrum, revealing the energies of radiative recombination pathways.[12]

-

Raman Spectroscopy: A laser of a specific wavelength (e.g., 532 nm or 633 nm) is focused on the sample. The scattered light is collected and passed through a spectrometer to detect the inelastic scattering, which corresponds to the vibrational modes of the material. The resulting Raman shifts are compared with known values for h-MoO3 to confirm its phase purity.[13]

Factors Influencing Optical Properties

The optical properties of h-MoO3 are not fixed values but can be tuned by controlling various synthesis and material parameters. This tunability is a key area of research for tailoring the material to specific applications.

-

Morphology and Crystallite Size: Quantum confinement effects in nanoscale materials can lead to a blue shift (increase) in the optical band gap as the particle size decreases. The shape of the nanostructures (e.g., rods vs. plates) can also influence light absorption and scattering.[4]

-

Defect Chemistry: The concentration of defects, particularly oxygen vacancies, can introduce new energy levels within the band gap. These states can alter absorption profiles and create new radiative pathways, significantly impacting the photoluminescence spectra.[3][11]

-

Synthesis Atmosphere: The atmosphere used during synthesis (e.g., air, nitrogen, argon) can influence the stoichiometry and defect concentration of the final product, thereby tuning the band gap.[10]

Conclusion

Hexagonal MoO3 is a fascinating metastable material with a distinct set of optical properties defined by its unique crystal structure. Its wide optical band gap in the near-UV region, characteristic blue photoluminescence from band-to-band transitions, and potential for defect-induced emissions make it a versatile material for optoelectronic and photocatalytic applications. The ability to tune these properties by controlling synthesis parameters offers a powerful avenue for designing materials with tailored functionalities. This guide provides the foundational data and methodologies necessary for researchers to explore and harness the promising optical characteristics of h-MoO3.

References

- 1. ripublication.com [ripublication.com]

- 2. tandfonline.com [tandfonline.com]